(6-Bromo-2,3,4-trifluorophenyl)methanol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Ortho-substituted biaryl synthesis often suffers from low yields due to steric hindrance at the 6-position. This polyhalogenated benzyl alcohol, with bromine adjacent to the -CH₂OH group, enables efficient Suzuki-Miyaura coupling using bulky phosphine ligands (SPhos, XPhos). Its enhanced benzylic acidity (pKa ~13-14.5) allows selective deprotonation without protecting-group manipulation. • Ortho-substituted biaryl construction via Pd cross-coupling • Enhanced acidity vs. unsubstituted benzyl alcohol (pKa ~15.4) • High lipophilicity (XLogP3 ~2.5-2.9) for efficient extraction/purification Supplied at 95% purity; available for immediate global shipping.

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 651326-73-7
Cat. No. B1289498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2,3,4-trifluorophenyl)methanol
CAS651326-73-7
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)CO)F)F)F
InChIInChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2
InChIKeyBNIXKLPDUMIALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-2,3,4-trifluorophenyl)methanol: Chemical Synthesis Building Block


(6-Bromo-2,3,4-trifluorophenyl)methanol (CAS 651326-73-7) is a polyhalogenated benzyl alcohol derivative with the molecular formula C₇H₄BrF₃O and a molecular weight of 241.01 g/mol . It belongs to the class of bromo-trifluoromethyl-substituted benzyl alcohols, characterized by a densely substituted aromatic ring bearing a reactive benzylic alcohol (–CH₂OH) group, a sterically demanding bromine atom at the 6-position, and an electron-withdrawing trifluorinated aromatic core . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the benzylic alcohol provides a handle for further derivatization (e.g., oxidation, esterification, or conversion to a leaving group), and the aryl bromide enables participation in metal-catalyzed cross-coupling reactions .

Workflow Suzuki-Miyaura cross-coupling for ortho-substituted biaryl synthesis
Selection logic Bromine at 6-position enables sterically demanding coupling; benzylic alcohol supports further derivatization
Use context Medicinal chemistry and agrochemical research building block requiring tailored reactivity

Why Generic Substitution of (6-Bromo-2,3,4-trifluorophenyl)methanol Fails


A simple replacement of (6-Bromo-2,3,4-trifluorophenyl)methanol (651326-73-7) with other bromo-trifluorobenzyl alcohol isomers or non-brominated analogs can lead to significant differences in reactivity, physicochemical properties, and synthetic outcomes. The precise position of the bromine atom on the trifluorinated phenyl ring—specifically at the 6-position, adjacent to the hydroxymethyl group—creates a unique steric and electronic environment that directly governs the compound's behavior in key reactions such as palladium-catalyzed cross-couplings and nucleophilic substitutions . Crucially, the predicted acid dissociation constant (pKa ~13.02–14.5) of the benzylic alcohol proton differs from that of non-fluorinated benzyl alcohol (pKa ~15.4), reflecting the electron-withdrawing influence of the fluorine atoms, which in turn affects solubility, hydrogen-bonding capacity, and reactivity in protic media . Furthermore, the predicted lipophilicity (XLogP3 ~2.5–2.9) is substantially higher than that of the non-brominated analog (2,3,4-trifluorophenyl)methanol, impacting partition coefficients in extraction and chromatographic purification protocols . These quantifiable differences mean that in-class compounds cannot be assumed to perform equivalently without direct, evidence-based verification in the specific assay or synthetic sequence of interest.

⚠️ Isomeric bromine position matters: Ortho-bromine steric hindrance can slow oxidative addition by up to 10-fold vs. para isomers, requiring specific catalyst-ligand systems that may not transfer to other regioisomers.
⚠️ Non-brominated analogs alter physicochemical profiles: Predicted ΔXLogP3 of 0.5–1.4 units vs. (2,3,4-trifluorophenyl)methanol changes extraction and chromatographic behavior significantly.
⚠️ Reactivity differences in protic media: Enhanced acidity (pKa ~13–14.5) vs. unsubstituted benzyl alcohol affects deprotonation conditions; in-class compounds cannot be assumed equivalent without method-specific verification.

Quantitative Evidence for (6-Bromo-2,3,4-trifluorophenyl)methanol Procurement


Bromine Position Impact on Cross-Coupling Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides with ortho-substitution adjacent to the reactive site (i.e., the 6-bromo position) exhibit steric hindrance that modulates oxidative addition rates. The target compound, (6-bromo-2,3,4-trifluorophenyl)methanol, has the bromine at the 6-position, directly adjacent to the hydroxymethyl group, creating a sterically congested environment that can slow oxidative addition relative to less hindered isomers such as (4-bromo-2,3,6-trifluorophenyl)methanol (CAS 252004-34-5, bromine at the 4-position) or (5-bromo-2,3,4-trifluorophenyl)methanol (bromine at the 5-position), where the bromine is remote from the benzylic substituent . While direct kinetic data for these specific isomers in a single study are not available in the public domain, the class-level inference from comparative studies of ortho- vs. para-substituted aryl bromides in cross-coupling indicates that ortho-substituted aryl bromides can experience up to a 10-fold decrease in reaction rate depending on the steric bulk of the ortho group [1]. This steric differentiation directly impacts the choice of catalyst system, ligand, and reaction conditions (e.g., temperature, time) required to achieve comparable yields. Therefore, substituting a less hindered isomer without adjusting the synthetic protocol would likely lead to incomplete conversion or the formation of undesired byproducts, representing a quantifiable risk in process chemistry.

Cross-coupling reactivity
Class-level inference
Ortho-substituted aryl bromides can exhibit up to a 10-fold decrease in oxidative addition rate compared to para-substituted analogs.
Supports catalyst-ligand screening for sterically hindered coupling.
Class-level inference; exact kinetic data for these specific isomers are not publicly available.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Acidity (pKa) and Benzylic Alcohol Reactivity

The predicted acid dissociation constant (pKa) of the benzylic alcohol proton in (6-bromo-2,3,4-trifluorophenyl)methanol is reported as ~13.02 (predicted, ChemicalBook) to ~14.5 (predicted, BenchChem) . For the closely related non-brominated analog, (2,3,4-trifluorophenyl)methanol (CAS 144284-24-2), no experimental pKa is readily available, but it can be inferred to be similar. In contrast, unsubstituted benzyl alcohol has a pKa of ~15.4 [1]. The enhanced acidity, by approximately 1–2 orders of magnitude relative to benzyl alcohol, is attributed to the electron-withdrawing inductive effect of the three fluorine atoms on the aromatic ring, which stabilizes the conjugate alkoxide base. The presence of the bromine atom at the 6-position may contribute a further, albeit smaller, electron-withdrawing effect. This pKa difference has practical consequences for deprotonation and subsequent nucleophilic reactions; the target compound will undergo quantitative deprotonation under milder basic conditions compared to benzyl alcohol, potentially enabling chemoselective transformations in the presence of other hydroxyl groups. For procurement, this means that the compound is better suited for applications requiring a more acidic alcohol functionality, such as Mitsunobu reactions or Williamson ether synthesis under mild base conditions.

Benzylic alcohol acidity
Cross-study comparable
Predicted pKa ~13.02–14.5 (ΔpKa ≈ 0.9–2.4 vs. benzyl alcohol).
Enables chemoselective deprotonation under mild base conditions.
Predicted values; no experimental pKa determination found.
Physical Organic Chemistry Drug Design Reactivity

Lipophilicity (XLogP3) Impact on Purification and Bioavailability

The predicted lipophilicity (XLogP3) of (6-bromo-2,3,4-trifluorophenyl)methanol is ~2.5–2.9 , whereas the non-brominated analog (2,3,4-trifluorophenyl)methanol (CAS 144284-24-2) is predicted to have a lower XLogP3, likely in the range of 1.5–2.0, based on the absence of the hydrophobic bromine substituent [1]. This difference of approximately 0.5–1.4 log units translates to a 3- to 25-fold higher partition coefficient between octanol and water for the target compound. In practical terms, this higher lipophilicity will result in longer retention times on reversed-phase HPLC columns, requiring a higher percentage of organic modifier for elution, and may also complicate removal of the compound from aqueous reaction mixtures by simple extraction. Conversely, the increased lipophilicity may be advantageous in medicinal chemistry programs where improved membrane permeability is desired, as it falls within a favorable range for oral bioavailability according to Lipinski's Rule of Five.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 ~2.5–2.9 (ΔXLogP3 ≈ 0.5–1.4 vs. non-brominated analog).
Guides extraction solvents and reversed-phase HPLC mobile phases.
Predicted values from computational models.
Medicinal Chemistry Drug Metabolism Chromatography

Commercial Purity and Supplier Differentiation

At the time of this analysis, (6-bromo-2,3,4-trifluorophenyl)methanol (CAS 651326-73-7) is commercially available from Boroncore with a guaranteed minimum purity of 98% (NLT 98%) . The closely related isomer (4-bromo-2,3,6-trifluorophenyl)methanol (CAS 252004-34-5) is available from Fluorochem, though the purity specification on the Fluorochem product page is not explicitly stated in the accessed source . Another isomer, (3-bromo-2,5,6-trifluorophenyl)methanol (CAS 1296310-72-9), is available from Bidepharm with a standard purity of 95% . The target compound is also available from AKSci with a purity specification of 95% (Catalog No. 7723CX) . For procurement decisions, the 98% purity offering provides a significantly higher baseline for further synthetic transformations. A 3% absolute purity difference (98% vs. 95%) implies that the 95% purity material could contain up to 5% of unidentified impurities, which may include unreacted starting materials, regioisomeric byproducts, or degradation products. In a multi-step synthesis, these impurities can propagate, reducing the overall yield and complicating purification of the final active pharmaceutical ingredient (API). Furthermore, the price point for 50 mg of the target compound from CymitQuimica is listed at €550.00, rising to €1,514.00 for 500 mg, indicating a high cost-per-gram that makes purity a critical economic factor .

Supplier purity differentiation
Data to verify
98% (NLT) from Boroncore vs. 95% from other suppliers; up to 2.5-fold difference in maximum impurity level.
Purity specification directly impacts downstream synthetic yield.
Supplier CoA data; purity determined by internal QC procedures.
Chemical Procurement Supply Chain Quality Control

Mass Spectrometry Identification: Unique Isotopic Pattern

The exact monoisotopic mass of (6-bromo-2,3,4-trifluorophenyl)methanol is calculated as 239.93976 Da , while its average molecular weight is 241.01 g/mol . The presence of a single bromine atom gives rise to a distinctive isotopic pattern in mass spectrometry, with the [M] and [M+2] peaks appearing in an approximately 1:1 ratio due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br. This is a critical identifier that distinguishes it from non-brominated analogs such as (2,3,4-trifluorophenyl)methanol (monoisotopic mass 162.03 Da), which lacks this characteristic doublet [1]. In LC-MS or GC-MS analysis, this isotopic signature serves as a definitive confirmation of the presence of the bromine atom, allowing for unambiguous identification of the target compound even in complex reaction mixtures or when co-eluting with other halogenated species.

Mass spectrometry identification
Cross-study comparable
Monoisotopic mass 239.93976 Da; characteristic ~1:1 [M]/[M+2] Br doublet.
Supports unambiguous identity confirmation in complex mixtures.
High-resolution or low-resolution MS under standard ionization conditions.
Analytical Chemistry Quality Control Mass Spectrometry

Application Scenarios for (6-Bromo-2,3,4-trifluorophenyl)methanol


Sterically Demanding Suzuki-Miyaura Coupling for Ortho-Substituted Biaryls

The primary application scenario for (6-bromo-2,3,4-trifluorophenyl)methanol is as an aryl bromide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct ortho-substituted biaryl scaffolds . The steric hindrance imposed by the 6-bromo substitution pattern, directly adjacent to the –CH₂OH group, necessitates the use of specialized, sterically bulky phosphine ligands (e.g., SPhos, XPhos, or biarylphosphines) and may require higher catalyst loadings or elevated temperatures to achieve efficient coupling . This specific regioisomer is therefore preferred by process chemists aiming to install a trifluorinated benzyl alcohol moiety in a sterically congested environment, such as in the synthesis of kinase inhibitors or other drug candidates where ortho-substitution is critical for target binding [1]. The benzylic alcohol can be subsequently oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate, tosylate, or halide) for further diversification .

Chemoselective Benzylic Alcohol Functionalization Under Mild Conditions

Leveraging the enhanced acidity of the benzylic alcohol proton (predicted pKa ~13.02–14.5) compared to unsubstituted benzyl alcohol (pKa ~15.4) , (6-bromo-2,3,4-trifluorophenyl)methanol can be selectively deprotonated and functionalized in the presence of less acidic hydroxyl groups. This property is particularly valuable in the synthesis of prodrugs, where a trifluorinated benzyl ester or ether is desired, or in the construction of fluorinated glycoconjugates . The use of mild bases such as K₂CO₃ or Cs₂CO₃ is often sufficient for deprotonation, enabling Williamson ether synthesis or Mitsunobu reactions without affecting other hydroxyl functionalities present in the substrate [1].

Fluorinated Agrochemical Building Block with Tailored Lipophilicity

The combination of a trifluorinated aromatic ring, an aryl bromide, and a benzylic alcohol in a single, densely functionalized scaffold makes (6-bromo-2,3,4-trifluorophenyl)methanol an attractive building block for agrochemical discovery . The predicted XLogP3 (~2.5–2.9) positions it favorably for lead compounds requiring moderate lipophilicity for foliar uptake or soil mobility. The bromine atom provides a versatile handle for late-stage diversification via cross-coupling to introduce heteroaryl, alkenyl, or alkynyl groups, while the fluorine substituents enhance metabolic stability and environmental persistence, a key consideration in the design of modern crop protection agents [1].

Analytical Reference Standard for Environmental Monitoring

Given the well-defined isotopic signature provided by the bromine atom (characteristic ~1:1 [M]/[M+2] doublet in mass spectrometry) , (6-bromo-2,3,4-trifluorophenyl)methanol can serve as an analytical reference standard for the identification and quantification of brominated fluorobenzyl alcohols in environmental samples or industrial process streams. Its high purity (98% from Boroncore) and well-characterized physical properties make it suitable for use in the calibration of GC-MS and LC-MS/MS methods, enabling regulatory compliance testing for halogenated organic pollutants.

Application
Selection Property
Validation Focus
Sterically demanding Suzuki-Miyaura coupling
Ortho-bromine substitution pattern for congested biaryl synthesis
Ligand-catalyst system optimization for sterically hindered aryl bromides
Chemoselective benzylic alcohol functionalization
Enhanced acidity enables selective deprotonation in presence of less acidic hydroxyls
Mild-base compatibility and orthogonal protecting-group strategies
Fluorinated agrochemical building block
Tailored lipophilicity (XLogP3 ~2.5–2.9) and metabolic stability
Foliar uptake and soil mobility modeling; late-stage diversification via cross-coupling
Analytical reference standard for environmental monitoring
Diagnostic bromine isotopic pattern and high-purity material
GC-MS/LC-MS/MS method calibration for halogenated benzyl alcohols

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